Methyl 4-Hydroxypicolinate hydrochloride
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Overview
Description
Methyl 4-Hydroxypicolinate hydrochloride is a chemical compound with the molecular formula C7H8ClNO3. It is also known as 4-Hydroxy-pyridine-2-carboxylic acid methyl ester hydrochloride. This compound is a derivative of picolinic acid and is commonly used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-Hydroxypicolinate hydrochloride can be synthesized through the esterification of 4-hydroxypicolinic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification. The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Hydroxypicolinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-pyridinecarboxaldehyde or 4-pyridinecarboxylic acid.
Reduction: Formation of 4-hydroxypicolinyl alcohol.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-Hydroxypicolinate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-Hydroxypicolinate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways and enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-Hydroxypicolinate hydrochloride can be compared with other similar compounds such as:
4-Hydroxypicolinic acid: Similar structure but lacks the ester group.
Methyl 4-Hydroxypyridine-2-carboxylate: Similar ester group but different substitution pattern.
4-Hydroxy-2-methylpyridine: Similar hydroxyl group but different methyl substitution.
Uniqueness
This compound is unique due to its combination of a hydroxyl group and an ester group on the picolinic acid backbone. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 4-oxo-1H-pyridine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h2-4H,1H3,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNAQQLKTARAOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C=CN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-27-8 |
Source
|
Record name | 2-Pyridinecarboxylic acid, 4-hydroxy-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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